Methyl 2-amino-4-cyclopropylbenzoate
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Overview
Description
Methyl 2-amino-4-cyclopropylbenzoate is a chemical compound with the molecular formula C11H13NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an amino group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-cyclopropylbenzoate typically involves the esterification of 2-amino-4-cyclopropylbenzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
2-amino-4-cyclopropylbenzoic acid+methanolH2SO4Methyl 2-amino-4-cyclopropylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-cyclopropylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-amino-4-cyclopropylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-cyclopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: Lacks the cyclopropyl group, making it less hydrophobic.
Methyl 4-aminobenzoate: The amino group is positioned differently, affecting its reactivity and binding properties.
Methyl 2-amino-5-cyclopropylbenzoate: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
Methyl 2-amino-4-cyclopropylbenzoate is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s hydrophobicity, potentially improving its binding affinity to hydrophobic pockets in proteins.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 2-amino-4-cyclopropylbenzoate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3,12H2,1H3 |
InChI Key |
ZRHWLIHAMRVREG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2CC2)N |
Origin of Product |
United States |
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